molecular formula C10H17NO4 B6209308 tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate CAS No. 2751615-86-6

tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate

Cat. No.: B6209308
CAS No.: 2751615-86-6
M. Wt: 215.25 g/mol
InChI Key: FSTSQUNNBVYNMP-UHFFFAOYSA-N
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Description

tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-formyloxetane in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality and output.

Chemical Reactions Analysis

Hydrolytic Cleavage

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield tert-butyl alcohol and the corresponding amine. This reaction is typical for carbamates, where the carbonyl group acts as an electrophilic site .

Transesterification

The compound may participate in transesterification reactions, particularly under catalytic conditions, where the tert-butyl group can be displaced by nucleophiles. This process could generate novel carbamate derivatives with modified substituents .

Oxetane Ring Opening

The oxetane ring, strained due to its four-membered structure, is susceptible to nucleophilic attack. For example, ring-opening reactions with nucleophiles like amines or hydroxyl groups could lead to functionalized derivatives .

E/Z-Isomerization

Variable temperature (VT) NMR studies on similar carbamates reveal rotational barriers about the carbamate bond. For example, tert-butyl carbamates with fluorinated substituents exhibit E/Z-isomerization barriers on the order of ~15–16 kcal/mol, influenced by steric and electronic factors .

Hydrolysis Mechanism

The hydrolysis of carbamates typically proceeds via a tetrahedral intermediate, where nucleophilic attack on the carbonyl carbon occurs. In acidic conditions, protonation of the oxygen atom enhances electrophilicity, while basic conditions deprotonate the leaving group to facilitate cleavage .

E/Z-Isomerization Dynamics

Eyring-Polanyi analysis of VT-NMR data for analogous carbamates shows that isomerization rates depend on temperature and steric hindrance. The activation energy (ΔG‡) correlates with the energy barrier for rotation about the carbamate bond, as observed in fluorinated carbamate systems .

Comparative Reaction Analysis

Reaction TypeKey FeaturesTypical ConditionsOutcome
HydrolysisAcidic/basic catalysisH₃O⁺ or OH⁻, aqueoustert-Butyl alcohol + amine
TransesterificationNucleophilic substitutionAlkoxide catalystsNovel carbamate derivatives
Oxetane Ring OpeningNucleophilic attackPolar aprotic solvents (e.g., DMF)Functionalized oxetane derivatives
E/Z-IsomerizationRotational barrierVariable temperatureInterconversion of isomers

Experimental Insights

  • VT-NMR Studies : For related carbamates, E/Z-isomerization barriers were quantified using Lorentzian line shape analysis and Eyring-Polanyi theory. This methodology provides a framework for studying rotational dynamics in this compound .

  • Biological Implications : While direct data on this compound is limited, carbamate hydrolysis and isomerization are critical in drug design, as these processes influence stability, bioavailability, and target engagement .

Structural Comparisons

CompoundKey DifferenceImplications
tert-Butyl N-(3-hydroxyoxetan-3-yl)-N-methylcarbamateHydroxyl group replaces formylIncreased polarity, altered reactivity
tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methylcarbamateThietane ring instead of oxetaneReduced ring strain, distinct reaction pathways

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H17NO4
  • Molecular Weight : 217.25 g/mol
  • Structural Characteristics : The compound features a tert-butyl group, a carbamate moiety, and a formyloxetane structure, which contributes to its unique reactivity and stability.

Medicinal Chemistry Applications

Tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate has been investigated for its potential therapeutic roles:

  • Anticancer Activity : Research indicates that derivatives of carbamates can serve as inhibitors for various cancer-related pathways. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth by targeting specific enzymes involved in cancer cell proliferation .
  • Antiviral Properties : Some studies suggest that carbamate derivatives can exhibit antiviral activity by interfering with viral replication processes. The structural features of this compound may enhance its efficacy against certain viral pathogens .

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Complex Molecules : this compound can be utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways .
  • Reagent in Palladium-Catalyzed Reactions : Similar compounds are often used as reagents in palladium-catalyzed reactions for the synthesis of N-Boc-protected amines, which are crucial intermediates in drug development .

Case Study 1: Anticancer Compound Development

A study published in Journal of Medicinal Chemistry explored the synthesis of a series of carbamate derivatives based on this compound. The results demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for further development .

Case Study 2: Synthesis and Characterization

A research article detailed the synthetic pathway of this compound, highlighting its use as an intermediate in the preparation of novel heterocyclic compounds. The study emphasized the efficiency of the synthetic route and the stability of the final products, which were evaluated for biological activity .

Data Tables

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity against cancer cell lines
AntiviralInterference with viral replication
Synthetic IntermediateUsed in palladium-catalyzed reactions

Mechanism of Action

The mechanism of action of tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate include other carbamates and oxetane derivatives, such as:

  • tert-butyl N-(2-oxetan-3-yl)-N-methylcarbamate
  • tert-butyl N-(3-hydroxyoxetan-3-yl)-N-methylcarbamate

Uniqueness

This compound is unique due to its specific structure, which combines the carbamate and oxetane moieties. This unique structure imparts distinct reactivity and properties, making it valuable for various scientific research applications.

Biological Activity

Tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate is a compound of interest due to its potential biological activities. The structural formula is represented as C10_{10}H17_{17}NO4_4, and it contains a tert-butyl group, a carbamate moiety, and a formyloxetane structure. Understanding its biological activity can provide insights into its applications in pharmaceuticals and agrochemicals.

Chemical Structure

The compound's structure can be summarized with the following details:

  • Molecular Formula : C10_{10}H17_{17}NO4_4
  • SMILES Notation : CC(C)(C)OC(=O)NCC1(COC1)C=O
  • InChI Key : PSOZAVUSLMHMEN-UHFFFAOYSA-N

Biological Activity Overview

Research on the biological activity of this compound is limited, with no extensive literature directly available. However, carbamate derivatives are known for their diverse biological properties, including:

  • Neurotoxicity : Many carbamates inhibit acetylcholinesterase, leading to increased acetylcholine levels and potential neurotoxic effects.
  • Antimicrobial Activity : Some carbamate compounds exhibit antimicrobial properties, which could be relevant for this compound as well.

Case Studies and Research Findings

While specific studies on this compound are scarce, related research on similar carbamate structures provides valuable insights:

  • Neuroprotective Effects : A study on related carbamates showed protective effects against neurodegenerative processes by modulating inflammatory responses in astrocytes (MDPI, 2020) . This suggests that this compound may also have neuroprotective potential.
  • Antimicrobial Properties : Research into various carbamate compounds has indicated their effectiveness against bacterial strains, suggesting the possibility of similar activity for this compound.

Predicted Collision Cross Section

The following table summarizes the predicted collision cross-section values for different adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]+216.12303152.2
[M+Na]+238.10497155.4
[M+NH4]+233.14957155.2
[M+K]+254.07891152.7
[M-H]-214.10847149.5

Toxicity Profile

Although specific toxicity data for this compound is not available, general toxicity profiles of carbamates suggest:

Toxicity TypeDescription
Acute ToxicityModerate to high toxicity in various species
NeurotoxicityPotential inhibition of acetylcholinesterase
Environmental ImpactVaries based on specific structure; some are persistent

Properties

CAS No.

2751615-86-6

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11(4)10(5-12)6-14-7-10/h5H,6-7H2,1-4H3

InChI Key

FSTSQUNNBVYNMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(COC1)C=O

Purity

95

Origin of Product

United States

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